molecular formula C15H10ClNO B8806522 2-(4-Chlorophenyl)-4-quinolinol CAS No. 6337-51-5

2-(4-Chlorophenyl)-4-quinolinol

Cat. No.: B8806522
CAS No.: 6337-51-5
M. Wt: 255.70 g/mol
InChI Key: XPVZKRRTCHLFRZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-quinolinol is a quinoline derivative characterized by a hydroxyl group at position 4 of the quinoline core and a 4-chlorophenyl substituent at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive natural products and synthetic pharmaceuticals. Quinoline derivatives are widely studied for their antimicrobial, antimalarial, and anticancer properties .

The compound’s synthesis typically involves cyclization reactions or modifications of pre-existing quinoline frameworks. For example, evidence from ionic liquid-mediated synthesis highlights the use of 2′-aminochalcone precursors to generate 2-arylquinolin-4(1H)-ones under controlled conditions .

Properties

CAS No.

6337-51-5

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

2-(4-chlorophenyl)-1H-quinolin-4-one

InChI

InChI=1S/C15H10ClNO/c16-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)17-14/h1-9H,(H,17,18)

InChI Key

XPVZKRRTCHLFRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions at positions 2, 3, and 4 of the quinoline ring, as well as modifications to the dihydroquinoline backbone. Below is a comparative overview:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features Evidence Source
2-(4-Chlorophenyl)-4-quinolinol C₁₅H₁₀ClNO 255.70 Not reported 4-hydroxyl, 2-(4-Cl-phenyl)
4-Amino-2-(4-Cl-phenyl)-3-(4-MeO-phenyl)quinoline (4k) C₂₂H₁₈ClN₂O 367.85 223–225 4-amino, 3-(4-MeO-phenyl), 2-(4-Cl-phenyl)
2-(4-Cl-phenyl)-2,3-dihydroquinolin-4(1H)-one C₁₅H₁₂ClNO 257.71 Not reported Dihydroquinoline backbone, 4-keto group
2-(4-Cl-phenyl)-3-[(4-MeO-phenyl)sulfanyl]quinoline-4-carboxylic acid C₂₃H₁₆ClNO₃S 421.90 Not reported 4-carboxylic acid, 3-sulfanyl substituent
4-(7-Chloroquinolin-4-yl)-2-methyl-phenol C₁₆H₁₂ClNO 269.73 Not reported 2-methylphenol, 7-Cl substitution

Key Observations :

  • Electron-Withdrawing vs.
  • Ring Saturation: The dihydroquinolin-4(1H)-one derivative (C₁₅H₁₂ClNO) introduces a ketone group and partial saturation, which may reduce aromaticity and alter pharmacokinetics .

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